dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s structure includes an indole ring, which is known for its presence in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and rearrangement to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as methanesulfonic acid can be used under reflux conditions to achieve high yields . The scalability of these methods allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: An oxidation product of indole with distinct biological activities.
Uniqueness
DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a cyclohexadiene moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C27H28N2O4/c1-17-15-22(28-14-13-19-16-29-21-12-8-7-11-20(19)21)25(27(31)33-3)24(23(17)26(30)32-2)18-9-5-4-6-10-18/h4-12,15-16,23-24,28-29H,13-14H2,1-3H3 |
InChI Key |
QGLQPQSUYKIURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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